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Compound of Interest

Compound Name:
2-(1-

Methylcyclobutyl)acetaldehyde

Cat. No.: B12339048 Get Quote

A detailed analysis of the NMR, IR, and mass spectrometry data of 2-(1-
Methylcyclobutyl)acetaldehyde and its structural analogs, providing valuable insights for

researchers and professionals in drug development and chemical sciences.

This guide offers an objective comparison of the spectroscopic properties of 2-(1-
Methylcyclobutyl)acetaldehyde and its analogs. By presenting quantitative data in structured

tables and detailing experimental protocols, this document serves as a practical resource for

the identification and characterization of this class of compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-(1-
Methylcyclobutyl)acetaldehyde and its representative analog, acetaldehyde. These tables

facilitate a direct comparison of their spectral features.

Table 1: ¹H NMR Spectroscopic Data
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Compound Proton
Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J
Hz)

2-(1-

Methylcyclobutyl)

acetaldehyde

-CHO ~9.6 t ~2.5

-CH₂-CHO ~2.3 d ~2.5

Cyclobutyl-H ~1.7-2.1 m -

-CH₃ ~1.2 s -

Acetaldehyde[1]

[2]
-CHO[1] 9.79[1] q 2.9

-CH₃[1] 2.21[1] d 2.9

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Chemical Shift (δ ppm)

2-(1-

Methylcyclobutyl)acetaldehyde
-CHO ~203

-CH₂-CHO ~50

Quaternary C ~40

Cyclobutyl-CH₂ ~30, ~15

-CH₃ ~25

Acetaldehyde -CHO ~200

-CH₃ ~31

Table 3: IR Spectroscopic Data
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Compound Functional Group Wavenumber (cm⁻¹)

2-(1-

Methylcyclobutyl)acetaldehyde
C=O Stretch ~1725

Aldehydic C-H Stretch ~2820, ~2720

sp³ C-H Stretch ~2950

Acetaldehyde[3][4] C=O Stretch[3][4] ~1730

Aldehydic C-H Stretch[3][4] ~2820, ~2720

sp³ C-H Stretch ~2950

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-(1-

Methylcyclobutyl)acetaldehyde
112 83, 69, 55, 41

Acetaldehyde 44 29, 15

Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical

techniques. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of

400 MHz for proton spectra.[5] Samples are dissolved in a deuterated solvent, most commonly

chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical

shift referencing. Data is processed to show chemical shifts (δ) in parts per million (ppm),

coupling constants (J) in Hertz (Hz), and the multiplicity of the signals (e.g., s for singlet, d for

doublet, t for triplet, q for quartet, m for multiplet).

Infrared (IR) Spectroscopy
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IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample

can be analyzed as a thin film between salt plates (for liquids) or mixed with potassium bromide

(KBr) to form a pellet (for solids). The spectrum is typically recorded over a range of 4000-400

cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).[6]

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for separation of components in a mixture.[7][8][9] In electron

ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization

and fragmentation of the molecule. The resulting ions are separated based on their mass-to-

charge ratio (m/z), and the relative abundance of each ion is plotted to generate the mass

spectrum.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Chemical Compound

Dissolve in
Deuterated Solvent

Prepare Thin Film
or KBr Pellet

Mass SpectrometerNMR Spectrometer FTIR Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.researchgate.net/publication/323880411_Fourier_Transform_Infrared_Spectroscopy_of_Aldehydes_and_Ketones
https://pmc.ncbi.nlm.nih.gov/articles/PMC6630274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205333/
https://pdfs.semanticscholar.org/ea50/7ffaef0aec852599f06b2aab070d587200c0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12339048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-(1-
Methylcyclobutyl)acetaldehyde and its analogs. The presented data and protocols are

intended to assist researchers in the accurate identification and further investigation of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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